N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide
Overview
Description
Scientific Research Applications
Biocatalysis in Drug Metabolism
N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide has applications in biocatalysis for drug metabolism. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Synthesis of Derivatives
The compound is involved in the synthesis of various derivatives. For instance, sulfur-containing derivatives of amphetamine were synthesized using trifluoromethanesulfonamide derivatives of amphetamine, showing significant antiobesity effects in rats (Foye & Sane, 1977).
Preparation of Electron-Withdrawing Agents
It is used in the preparation of compounds with strong acidic properties and superstrong electron-withdrawing groups. This involves the synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent in the preparation of such compounds (Garlyauskayte et al., 2002).
Self-Association Studies
Research on N-(2-phenylethyl) trifluoromethanesulfonamide shows its tendency to form cyclic self-associates in an inert solvent, which has implications in understanding molecular interactions and self-assembly processes (Sterkhova et al., 2013).
Design of Self-Healing Elastomers
The compound is used in the design of self-healing poly(urea–urethane) elastomers. It acts as a dynamic crosslinker, allowing these materials to show quantitative healing efficiency at room temperature without external intervention (Rekondo et al., 2014).
Antimicrobial Activity
Electrochemical synthesis involving derivatives of the compound has been explored for antimicrobial applications. The synthesized sulfonamides showed effectiveness against various microorganisms, particularly fungi (Varmaghani et al., 2017).
Membrane Technology
The compound is also significant in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, improving water flux and dye treatment efficiency in membrane technology (Liu et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-3-1-5(11)2-4-6/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKATHBULMRPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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